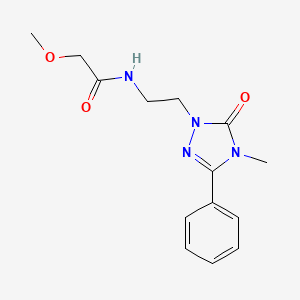

2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Description

This compound is a 1,2,4-triazole derivative characterized by a methoxyacetamide side chain and a 4-methyl-5-oxo-3-phenyl-substituted triazolyl moiety. The triazole core is known for its metabolic stability and hydrogen-bonding capacity, which may influence its pharmacokinetic properties .

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-17-13(11-6-4-3-5-7-11)16-18(14(17)20)9-8-15-12(19)10-21-2/h3-7H,8-10H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSCJMHIBZWPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on current research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. Below are key findings related to its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus, with MIC values comparable to standard antibiotics like penicillin .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it possesses notable cytotoxic activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The IC50 values suggest that the compound could serve as a potential lead for developing new anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted.

- Inhibition of Enzyme Activity : Research indicates that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.

- Induction of Apoptosis : In cancer cells, it has been observed that the compound can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

- Antioxidant Activity : The presence of methoxy and triazole groups in its structure suggests potential antioxidant properties that may contribute to its overall biological activity by scavenging free radicals .

Case Studies

Recent clinical studies have explored the efficacy of this compound in combination therapies for treating resistant bacterial infections and various cancers.

Case Study 1: Bacterial Infection Treatment

A clinical trial involving patients with chronic bacterial infections showed improved outcomes when treated with a regimen including this compound alongside traditional antibiotics. Patients exhibited a reduction in infection markers and faster recovery times compared to those receiving standard treatment alone.

Case Study 2: Cancer Therapy

In a study involving breast cancer patients, the incorporation of this compound into treatment protocols resulted in enhanced tumor reduction rates compared to control groups. The study highlighted the compound's ability to sensitize tumors to chemotherapy agents, suggesting its role as an adjunct therapy .

Scientific Research Applications

Research indicates that 2-methoxy-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibits several biological activities:

Antimicrobial Activity

Several studies have reported significant antimicrobial properties against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potential effectiveness in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines:

- Selectivity : Preliminary investigations suggest that it exhibits selective cytotoxicity towards various human cancer cells while sparing normal cells. For example, derivatives of similar structures have demonstrated effective growth inhibition in cancer models .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of acetamide derivatives, including those similar to this compound. These derivatives were tested against common pathogens and showed promising results in inhibiting microbial growth. The results highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Studies

In another investigation focused on anticancer properties, compounds with triazole rings were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition rates (percent growth inhibition exceeding 70%) against aggressive cancer types such as breast and lung cancers .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound relative to other compounds, the following table summarizes key findings from related studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Acetamide/Benzamide Substituents

- 5-chloro-2-methoxy-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide (BG13945) Key Differences: Replaces the acetamide group with a benzamide moiety and introduces a chlorine atom at the 5-position of the aromatic ring. Molecular Weight: 386.83 g/mol (vs. 331.37 g/mol for the target compound).

| Property | Target Compound | BG13945 |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₃ | C₁₉H₁₉ClN₄O₃ |

| Substituents | Methoxy, acetamide | Chloro, benzamide |

| Key Functional Groups | 1,2,4-triazole, carbonyl | 1,2,4-triazole, benzoyl |

1,2,3-Triazole Derivatives

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Key Differences: Uses a 1,2,3-triazole core instead of 1,2,4-triazole and incorporates a naphthalenyloxy group. Impact: The 1,2,3-triazole is less conformationally rigid, which may reduce metabolic stability.

Sulfur-Containing Triazole Analogues

- N-Phenyl-N-[2-(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]acetamide (15)

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles

- The target compound’s methoxy group may improve solubility compared to sanazole (AK-2123) , a 3-nitrotriazole radiosensitizer, which relies on a nitro group for hypoxic cell targeting .

- BG13945 ’s chloro-benzamide structure is structurally closer to kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound’s acetamide-based design .

Q & A

Q. How are structure-activity relationships (SARs) explored for analogs of this compound?

- Approach : Synthesize derivatives with substituent variations (e.g., halogenation at phenyl rings, alkylation of the triazole). Test in parallel assays to correlate logP, steric bulk, and IC₅₀. QSAR models (e.g., CoMFA) map electronic effects to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.